![molecular formula C11H14BrN3O2 B8015452 1-[(3-Bromo-5-nitrophenyl)methyl]piperazine](/img/structure/B8015452.png)
1-[(3-Bromo-5-nitrophenyl)methyl]piperazine
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Overview
Description
1-[(3-Bromo-5-nitrophenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 3-bromo-5-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-5-nitrophenyl)methyl]piperazine typically involves the reaction of 3-bromo-5-nitrobenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromo-5-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted piperazine derivatives.
Reduction: 1-[(3-Amino-5-bromophenyl)methyl]piperazine.
Oxidation: Oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
1-[(3-Bromo-5-nitrophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-5-nitrophenyl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine and nitro groups can participate in interactions with biological targets, influencing the compound’s pharmacological properties.
Comparison with Similar Compounds
- 1-[(3-Bromo-4-nitrophenyl)methyl]piperazine
- 1-[(3-Chloro-5-nitrophenyl)methyl]piperazine
- 1-[(3-Bromo-5-methylphenyl)methyl]piperazine
Comparison: 1-[(3-Bromo-5-nitrophenyl)methyl]piperazine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific research applications.
Biological Activity
1-[(3-Bromo-5-nitrophenyl)methyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described as a piperazine derivative with a bromine and nitro substituent on the aromatic ring. This structural configuration may influence its interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, studies using the MTT assay revealed that this compound reduces cell viability in prostate cancer cell lines (PC3 and DU145) in a dose-dependent manner. The IC50 values observed were 40.1 μg/mL for PC3 cells after 24 hours and 98.14 μg/mL for DU145 cells, indicating a higher sensitivity of PC3 cells to the compound's effects .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it has been suggested that the compound may interact with DNA, leading to chromatin condensation and subsequent cellular damage . Additionally, it might inhibit specific enzymes or receptors involved in cancer cell survival pathways, although further studies are needed to elucidate these mechanisms fully.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
4-MMPB | Similar piperazine core | Moderate anticancer activity |
Coumarin Derivatives | Different scaffold | Various biological activities, including anti-inflammatory |
This table highlights that while there are compounds with similar structures, their biological activities can vary significantly based on their chemical modifications.
Case Studies
Several case studies have reported on the efficacy of this compound:
- Study on Prostate Cancer Cells : A study conducted on PC3 and DU145 cells demonstrated that treatment with varying concentrations of this compound resulted in a marked decrease in cell viability over time, confirming its potential as an anticancer agent .
- Mechanistic Insights : Another investigation focused on the compound's ability to induce apoptosis through DNA damage pathways. The study found that treatment led to increased levels of reactive oxygen species (ROS), which are known to contribute to cellular apoptosis .
Future Directions
The promising results regarding the biological activity of this compound indicate a need for further research:
- In Vivo Studies : To validate the in vitro findings, animal model studies are necessary to assess the therapeutic efficacy and safety profile.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound could provide insights into its potential as a therapeutic agent.
- Structure-Activity Relationship (SAR) Studies : Exploring variations in chemical structure may lead to the development of more potent derivatives.
Properties
IUPAC Name |
1-[(3-bromo-5-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c12-10-5-9(6-11(7-10)15(16)17)8-14-3-1-13-2-4-14/h5-7,13H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSKJLVCLIFXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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